6-(3,5-Dichlorophenyl)pyrimidin-4-amine 6-(3,5-Dichlorophenyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1599550-19-2
VCID: VC3114581
InChI: InChI=1S/C10H7Cl2N3/c11-7-1-6(2-8(12)3-7)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15)
SMILES: C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)N
Molecular Formula: C10H7Cl2N3
Molecular Weight: 240.09 g/mol

6-(3,5-Dichlorophenyl)pyrimidin-4-amine

CAS No.: 1599550-19-2

Cat. No.: VC3114581

Molecular Formula: C10H7Cl2N3

Molecular Weight: 240.09 g/mol

* For research use only. Not for human or veterinary use.

6-(3,5-Dichlorophenyl)pyrimidin-4-amine - 1599550-19-2

Specification

CAS No. 1599550-19-2
Molecular Formula C10H7Cl2N3
Molecular Weight 240.09 g/mol
IUPAC Name 6-(3,5-dichlorophenyl)pyrimidin-4-amine
Standard InChI InChI=1S/C10H7Cl2N3/c11-7-1-6(2-8(12)3-7)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15)
Standard InChI Key CLOSGANLMPKVBE-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)N
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)N

Introduction

Structural and Chemical Properties

Molecular Structure and Identification

6-(3,5-Dichlorophenyl)pyrimidin-4-amine features a six-membered pyrimidine heterocyclic ring with two nitrogen atoms at positions 1 and 3. The compound is characterized by a 3,5-dichlorophenyl moiety attached at the 6-position of the pyrimidine ring and an amino group at position 4. This structural arrangement creates a molecule with distinctive electronic distribution and potential for multiple interactions with biological targets.

The compound is identified by the following parameters:

PropertyValue
CAS Number1599550-19-2
Molecular FormulaC₁₀H₇Cl₂N₃
Molecular Weight240.09 g/mol
IUPAC Name6-(3,5-dichlorophenyl)pyrimidin-4-amine
Standard InChIInChI=1S/C10H7Cl2N3/c11-7-1-6(2-8(12)3-7)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15)
Standard InChIKeyCLOSGANLMPKVBE-UHFFFAOYSA-N
SMILESC1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)N

Physical Properties

The physical properties of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine are influenced by both its heteroaromatic structure and the presence of chlorine substituents. The compound exhibits characteristics typical of substituted pyrimidines, including:

  • Appearance: Generally presents as a crystalline solid at room temperature

  • Solubility: Exhibits moderate solubility in organic solvents such as DMSO, DMF, and chloroform, with limited solubility in water

  • Stability: Relatively stable under standard laboratory conditions

  • Melting point: Expected to have a defined melting point characteristic of crystalline aromatic compounds

Chemical Reactivity

The reactivity of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine is determined by its functional groups:

  • The amino group at position 4 can participate in:

    • Nucleophilic reactions

    • Hydrogen bonding

    • Formation of amide derivatives

    • Potential for diazotization reactions

  • The pyrimidine ring system is susceptible to:

    • Electrophilic substitution at specific positions

    • Nucleophilic substitution under appropriate conditions

    • Coordination with metal ions through nitrogen atoms

  • The 3,5-dichlorophenyl moiety:

    • Influences the electronic distribution within the molecule

    • Can participate in halogen bonding

    • May undergo metal-catalyzed coupling reactions

Synthesis Methods

General Synthetic Approaches

The synthesis of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine typically involves the reaction of a pyrimidine precursor with a 3,5-dichlorophenyl moiety. Common methods include nucleophilic aromatic substitution or cross-coupling reactions, depending on the starting materials and desired conditions.

Several synthetic routes can be employed:

  • Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling) between 4-amino-6-halopyrimidine and 3,5-dichlorophenylboronic acid

  • Direct condensation methods involving appropriate precursors to construct the pyrimidine ring

  • Nucleophilic aromatic substitution of a suitable leaving group at position 6 of 4-aminopyrimidine

Specific Synthetic Procedures

A representative synthetic procedure might involve:

  • Preparation of 4-amino-6-chloropyrimidine from commercially available starting materials

  • Suzuki-Miyaura coupling with 3,5-dichlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst

  • Purification through recrystallization or column chromatography

Alternatively, the compound could be synthesized through a multi-component reaction approach:

  • Reaction of 3,5-dichlorobenzaldehyde with appropriate reagents to form an enamine intermediate

  • Condensation with formamidine or a similar reagent to construct the pyrimidine ring

  • Functionalization to introduce the amino group at position 4

Optimization Considerations

Several factors are critical for optimizing the synthesis of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine:

  • Selection of appropriate catalysts and ligands for cross-coupling reactions

  • Careful control of reaction temperature and time

  • Choice of solvent system to enhance yield and selectivity

  • Purification methods to ensure high compound purity

CompoundKey Structural DifferencesPotential Effect on Activity
6-(3,5-Dichlorophenyl)pyrimidin-4-amineReference compoundBaseline activity profile
6-(2,5-Dichlorophenyl)pyrimidin-4-amineDifferent chlorine positionsAltered binding orientation and selectivity
N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineAdditional pyrazole ringModified electronic distribution and binding properties
6-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amineDifferent substitution patternDistinct pharmacophore arrangement

Analytical Characterization

Spectroscopic Analysis

The structural characterization of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine can be accomplished using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for:

      • Pyrimidine ring protons (typically downfield due to deshielding effect)

      • Aromatic protons of the dichlorophenyl group (showing characteristic splitting patterns)

      • Amino group protons (often appearing as a broad singlet)

    • ¹³C NMR would reveal carbon signals corresponding to:

      • Pyrimidine carbons (with characteristic chemical shifts)

      • Aromatic carbons of the dichlorophenyl group

      • Carbon atoms bearing chlorine substituents (typically upfield)

  • Mass Spectrometry:

    • Would exhibit a molecular ion peak at m/z 240

    • Characteristic isotope pattern due to the presence of two chlorine atoms

    • Fragmentation patterns featuring loss of chlorine atoms and cleavage of the phenyl-pyrimidine bond

  • Infrared Spectroscopy:

    • Characteristic N-H stretching bands for the amino group

    • C=N stretching vibrations of the pyrimidine ring

    • C-Cl stretching bands for the chlorine substituents

X-ray Crystallography

X-ray crystallography analysis would provide detailed information about:

  • The three-dimensional structure of the molecule

  • Bond lengths and angles

  • Torsion angles between the pyrimidine and phenyl rings

  • Intermolecular interactions in the crystalline state, including:

    • Hydrogen bonding networks

    • π-π stacking interactions

    • Potential halogen bonding involving chlorine atoms

Chromatographic Methods

Purification and analysis of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine can be achieved through:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase C18 columns with appropriate mobile phases

    • UV detection at wavelengths corresponding to the compound's absorption maxima

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates with suitable solvent systems

    • Visualization under UV light or with appropriate staining reagents

Comparative Analysis with Related Compounds

Structural Comparisons

6-(3,5-Dichlorophenyl)pyrimidin-4-amine shares structural similarities with several related compounds found in medicinal chemistry research:

  • 6-(3,5-Dichlorophenyl)pyrimidin-4-amine (CAS: 1599550-19-2):

    • Features a pyrimidine core with a dichlorophenyl group at position 6

    • Contains an amino group at position 4

    • Has chlorine atoms at positions 3 and 5 of the phenyl ring

  • 5-[(3,5-dichlorophenyl)amino]methylene]pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 501908-99-2):

    • Contains a different arrangement of the 3,5-dichlorophenyl group

    • Features a different pyrimidine core structure with three carbonyl groups

    • Includes an aminomethylene linker between the aromatic systems

  • N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 736164-80-0):

    • Contains a fused pyrazole-pyrimidine ring system

    • Features a different arrangement of the 3,5-dichlorophenyl group (as an N-substituent)

    • Includes a methyl group on the pyrazole nitrogen

Functional Comparisons

Comparative analysis of these compounds reveals important structure-function relationships:

CompoundKey Structural FeaturesPotential Functional Implications
6-(3,5-Dichlorophenyl)pyrimidin-4-amineDirect attachment of dichlorophenyl to pyrimidine; 4-amino groupPotential for kinase inhibition; moderate lipophilicity
5-[(3,5-dichlorophenyl)amino]methylene]pyrimidine-2,4,6(1H,3H,5H)-trioneTrioxopyrimidine core; flexible linkerDifferent hydrogen bonding pattern; potentially increased water solubility
N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineFused ring system; N-linked dichlorophenylAltered electronic distribution; different binding orientation
6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)pyrimidin-4-amineAdditional 3,5-dimethoxyphenyl group; different chlorine positionsMore complex pharmacophore; potentially broader activity spectrum

SAR Implications

The structural variations among these compounds suggest several structure-activity relationship principles:

Research Applications and Future Perspectives

Current Research Trends

Pyrimidine derivatives similar to 6-(3,5-Dichlorophenyl)pyrimidin-4-amine are being investigated for various applications:

  • As building blocks for more complex molecules with targeted biological activities

  • In structure-activity relationship studies to optimize biological activity

  • As potential lead compounds for drug discovery programs

  • In materials science for specialized applications

Future Research Directions

Future research involving 6-(3,5-Dichlorophenyl)pyrimidin-4-amine may focus on:

  • Comprehensive screening against diverse biological targets to identify specific therapeutic applications

  • Development of analogs with modified substituents to optimize activity and pharmacokinetic properties

  • Investigation of co-crystallization studies with target proteins to elucidate binding modes

  • Exploration of new synthetic methodologies to improve efficiency and scalability

Challenges and Opportunities

Several challenges and opportunities exist in the continued development of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine and related compounds:

  • Challenges:

    • Optimizing selectivity for specific biological targets

    • Improving water solubility while maintaining target affinity

    • Developing efficient and scalable synthetic routes

  • Opportunities:

    • Leveraging computational methods to predict activity and guide design

    • Exploring hybrid molecules incorporating the 6-(3,5-dichlorophenyl)pyrimidin-4-amine scaffold

    • Investigating synergistic combinations with established therapeutic agents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator